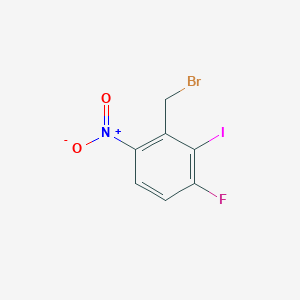
2-(Bromomethyl)-4-fluoro-3-iodo-1-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-4-fluoro-3-iodo-1-nitrobenzene is an aromatic compound characterized by the presence of bromomethyl, fluoro, iodo, and nitro substituents on a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-fluoro-3-iodo-1-nitrobenzene typically involves multi-step reactions starting from a suitably substituted benzene derivative. One common approach includes the following steps:
Nitration: Introduction of the nitro group onto the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Sequential introduction of the fluoro and iodo groups using appropriate halogenating agents such as fluorine gas or iodine monochloride.
Bromomethylation: Introduction of the bromomethyl group using bromomethylating agents like paraformaldehyde and hydrobromic acid in acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and consistent quality of the final product.
化学反应分析
Types of Reactions
2-(Bromomethyl)-4-fluoro-3-iodo-1-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The nitro group can be further modified through reactions like nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Electrophilic Aromatic Substitution: Concentrated sulfuric acid and nitric acid for nitration.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Aminobenzene Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
科学研究应用
2-(Bromomethyl)-4-fluoro-3-iodo-1-nitrobenzene has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: Employed in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: Utilized in the study of biological pathways and molecular interactions through the incorporation of the compound into bioactive molecules.
作用机制
The mechanism of action of 2-(Bromomethyl)-4-fluoro-3-iodo-1-nitrobenzene involves its reactivity with various biological and chemical targets:
Molecular Targets: The compound can interact with nucleophilic sites in proteins and nucleic acids, leading to modifications that affect their function.
Pathways Involved: The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can further interact with cellular components.
相似化合物的比较
Similar Compounds
2-(Bromomethyl)-4-fluoro-1-nitrobenzene: Lacks the iodo substituent, leading to different reactivity and applications.
2-(Chloromethyl)-4-fluoro-3-iodo-1-nitrobenzene: Chloromethyl group instead of bromomethyl, affecting its nucleophilicity and substitution reactions.
Uniqueness
2-(Bromomethyl)-4-fluoro-3-iodo-1-nitrobenzene is unique due to the presence of both bromomethyl and iodo groups, which provide a combination of reactivity and selectivity not found in similar compounds. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
属性
IUPAC Name |
3-(bromomethyl)-1-fluoro-2-iodo-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFINO2/c8-3-4-6(11(12)13)2-1-5(9)7(4)10/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSOMSJVXYYFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])CBr)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2738611.png)
![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2738613.png)
![2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B2738614.png)
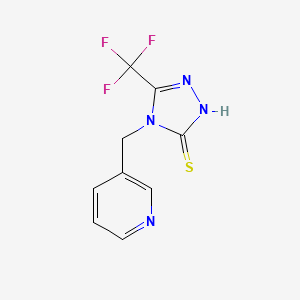
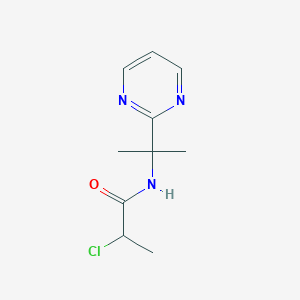
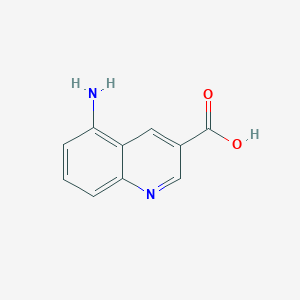
![N-(3,4-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2738621.png)
![2-(2-fluorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B2738623.png)
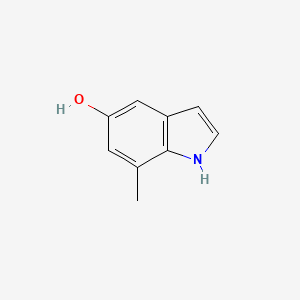
![2,2,2-trifluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2738628.png)
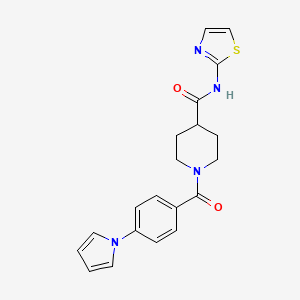
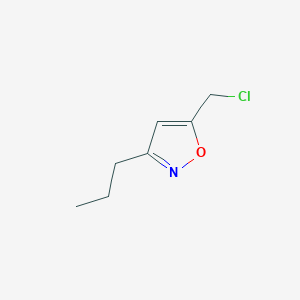
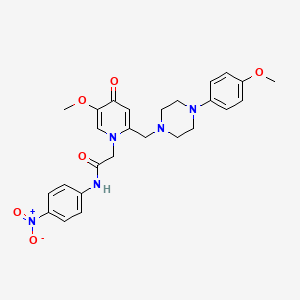
![6-methyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2738632.png)
